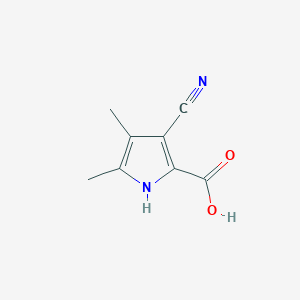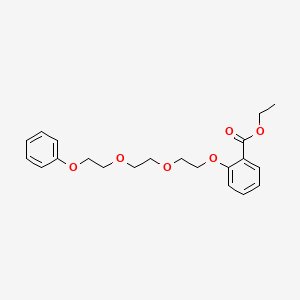
N'-Acetyl-5-ethoxyoxazole-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Acetyl-5-ethoxyoxazole-2-carbohydrazide is a heterocyclic compound that belongs to the oxazole family This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Acetyl-5-ethoxyoxazole-2-carbohydrazide typically involves the reaction of ethyl oxalyl chloride with hydrazine hydrate, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to ensure complete reaction. The general steps are as follows:
Formation of Ethyl Oxalyl Hydrazide: Ethyl oxalyl chloride reacts with hydrazine hydrate to form ethyl oxalyl hydrazide.
Cyclization: The ethyl oxalyl hydrazide undergoes cyclization to form the oxazole ring.
Acetylation: The final step involves acetylation of the oxazole derivative to yield N’-Acetyl-5-ethoxyoxazole-2-carbohydrazide.
Industrial Production Methods
Industrial production methods for N’-Acetyl-5-ethoxyoxazole-2-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N’-Acetyl-5-ethoxyoxazole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted oxazoles.
Applications De Recherche Scientifique
N’-Acetyl-5-ethoxyoxazole-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N’-Acetyl-5-ethoxyoxazole-2-carbohydrazide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyanoacetohydrazide: A precursor in the synthesis of various heterocyclic compounds.
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Benzofuran Derivatives: Exhibiting strong biological activities such as anti-tumor and antibacterial effects.
Uniqueness
N’-Acetyl-5-ethoxyoxazole-2-carbohydrazide is unique due to its specific structure, which combines an oxazole ring with an acetyl and ethoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H11N3O4 |
|---|---|
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
N'-acetyl-5-ethoxy-1,3-oxazole-2-carbohydrazide |
InChI |
InChI=1S/C8H11N3O4/c1-3-14-6-4-9-8(15-6)7(13)11-10-5(2)12/h4H,3H2,1-2H3,(H,10,12)(H,11,13) |
Clé InChI |
QKPGTMWVSAKADP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CN=C(O1)C(=O)NNC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


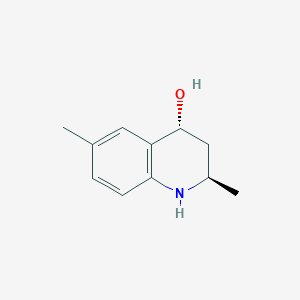
![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B12892983.png)

![2-(Ethyl{(4R)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12892993.png)
![4H-Pyrazolo[1,5-a]benzimidazole-2-carboxamide](/img/structure/B12892997.png)
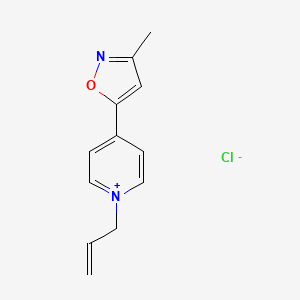
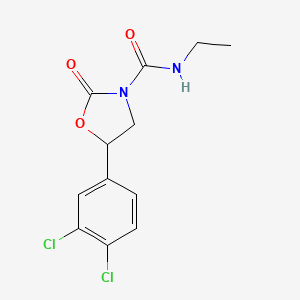

![1,3-Dioxo-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-4-yl acetate](/img/structure/B12893034.png)
